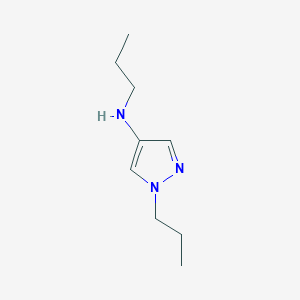

N,1-dipropyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N,1-dipropylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-3-5-10-9-7-11-12(8-9)6-4-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

CZEVZLPSUYZOES-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,1-dipropyl-1H-pyrazol-4-amine (CAS 1856039-93-4) and its Chemical Class

Disclaimer: As of the latest data available, specific experimental data for N,1-dipropyl-1H-pyrazol-4-amine (CAS 1856039-93-4) is not extensively published in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the well-established chemistry and pharmacology of the pyrazole scaffold, with specific predictions and protocols extrapolated for the target compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this chemical class.[1][2] Pyrazole derivatives have been investigated for their efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroactive agents.[1][2][5][6] The N-alkylation and substitution at various positions of the pyrazole ring are key strategies to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Predicted Physicochemical Properties of N,1-dipropyl-1H-pyrazol-4-amine

| Property | Predicted Value |

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | N,1-dipropyl-1H-pyrazol-4-amine |

| Appearance | Likely a solid or oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[7] |

| pKa | The 4-amino group is expected to be basic. |

General Synthesis Strategies for N-Substituted 4-Aminopyrazoles

The synthesis of N,1-dipropyl-1H-pyrazol-4-amine would likely follow a multi-step pathway common for substituted pyrazoles. The general approach involves the formation of the pyrazole core followed by functionalization.

A plausible synthetic approach could involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation and introduction of the amino group. An alternative would be to start with a pre-functionalized pyrazole core.

Caption: Inferred biological targets and potential therapeutic applications of pyrazole derivatives.

Experimental Protocols

The following are generalized, self-validating protocols that can be adapted for the synthesis and characterization of N,1-dipropyl-1H-pyrazol-4-amine.

Protocol 1: Hypothetical Synthesis of 1-Propyl-1H-pyrazol-4-amine

Objective: To synthesize the 1-propyl-1H-pyrazol-4-amine intermediate.

Materials:

-

4-Nitro-1H-pyrazole

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrazine hydrate or Hydrogen gas (H₂)

Procedure:

-

N-Alkylation:

-

To a solution of 4-nitro-1H-pyrazole (1 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

-

Add 1-bromopropane (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-nitro-1-propyl-1H-pyrazole.

-

-

Reduction of the Nitro Group:

-

Dissolve the 4-nitro-1-propyl-1H-pyrazole (1 eq.) in methanol.

-

Add Pd/C (10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (or add hydrazine hydrate dropwise) at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to yield 1-propyl-1H-pyrazol-4-amine.

-

Protocol 2: Characterization by NMR Spectroscopy

Objective: To confirm the structure of the synthesized compound.

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the presence of the propyl groups and the pyrazole core.

Conclusion

While specific data for N,1-dipropyl-1H-pyrazol-4-amine is sparse, the rich chemistry of the pyrazole scaffold provides a strong foundation for predicting its properties and devising synthetic and analytical strategies. The information and protocols presented in this guide offer a robust starting point for researchers interested in exploring this and related compounds for potential applications in drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological profile of this specific molecule.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

-

Aggarwal, N., & Kumar, R. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 634-665. [Link]

-

Hassan, A. A., & Shawky, A. M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmacy Research, 5(2), 1-15. [Link]

-

Verma, A., et al. (2014). Pharmacological Significance of Pyrazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 4(4), 117-124. [Link]

- Bansal, R. K. (2022). Heterocyclic Chemistry.

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(1), 441-447. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 481-486. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jocpr.com [jocpr.com]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Chemical Structure of N,1-dipropyl-1H-pyrazol-4-amine Hydrochloride

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular architecture and analytical validation of this compound.

Introduction and Molecular Overview

N,1-dipropyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative. The core of the molecule is a five-membered heterocyclic pyrazole ring, which is known for its presence in a wide array of biologically active compounds.[1][2][3] The structure is further defined by two propyl groups and an amine functional group, which is protonated to form a hydrochloride salt. The hydrochloride form is often utilized to enhance the solubility and stability of amine-containing compounds, which is a desirable property for pharmaceutical applications.[4][5]

The systematic IUPAC name for the free base is N,1-dipropyl-1H-pyrazol-4-amine. The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.[6]

Table 1: Physicochemical Properties of N,1-dipropyl-1H-pyrazol-4-amine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C9H18ClN3 | ChemScene[7] |

| Molecular Weight | 203.71 g/mol | ChemScene[7] |

| CAS Number | 1390654-83-7 | ChemScene[7] |

| SMILES | CCCN1C=C(C=N1)NCCC.Cl | ChemScene[7] |

| Physical Form | Solid | Sigma-Aldrich |

Proposed Synthesis and Rationale

A plausible synthetic route to N,1-dipropyl-1H-pyrazol-4-amine hydrochloride is a multi-step process, beginning with the construction of the pyrazole core, followed by functional group manipulation and, finally, salt formation. The choice of this pathway is guided by established methodologies for the synthesis of substituted pyrazoles.[8][9]

Caption: Proposed synthetic workflow for N,1-dipropyl-1H-pyrazol-4-amine hydrochloride.

Step-by-Step Synthetic Protocol

-

Pyrazole Ring Formation: The synthesis commences with the condensation reaction between 1-propylhydrazine and a suitable three-carbon synthon, such as malononitrile, to form the pyrazole ring. This is a variation of the Knorr pyrazole synthesis.[8] The initial product would be a pyrazolidine derivative which can be oxidized to the aromatic pyrazole.

-

Introduction of the 4-Amino Group: Depending on the exact starting materials, the 4-amino group might be present from the initial cyclization or introduced in a subsequent step. For this proposed synthesis, we assume the formation of 4-amino-1-propyl-1H-pyrazole.

-

N-Alkylation of the Amino Group: The secondary propyl amine is introduced via reductive amination. 4-Amino-1-propyl-1H-pyrazole is reacted with propionaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the free base, N,1-dipropyl-1H-pyrazol-4-amine.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise. The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration.[10] This method ensures a pure, crystalline product.[6]

Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the chemical structure of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 2: Predicted 1H NMR Chemical Shifts (in CDCl3, relative to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N1-CH2- | ~ 4.0 | Triplet | 2H | Adjacent to the pyrazole nitrogen and a CH2 group. |

| N1-CH2-CH2- | ~ 1.8 | Sextet | 2H | Coupled to two CH2 groups. |

| N1-CH2-CH2-CH3 | ~ 0.9 | Triplet | 3H | Terminal methyl group. |

| NH-CH2- | ~ 3.1 | Triplet | 2H | Adjacent to the amine nitrogen and a CH2 group. |

| NH-CH2-CH2- | ~ 1.6 | Sextet | 2H | Coupled to a CH2 and a CH3 group. |

| NH-CH2-CH2-CH3 | ~ 0.9 | Triplet | 3H | Terminal methyl group. |

| Pyrazole C3-H | ~ 7.5 | Singlet | 1H | Aromatic proton on the pyrazole ring. |

| Pyrazole C5-H | ~ 7.3 | Singlet | 1H | Aromatic proton on the pyrazole ring. |

| NH2+ | Broad singlet | 2H | Exchangeable proton of the ammonium salt. |

Note: The presence of the hydrochloride salt may cause slight downfield shifts for protons near the protonated amine. The broadness of the NH2+ signal is a characteristic feature.[11]

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCl3)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| N1-CH2- | ~ 50 | Aliphatic carbon attached to a nitrogen atom. |

| N1-CH2-CH2- | ~ 23 | Aliphatic carbon. |

| N1-CH2-CH2-CH3 | ~ 11 | Terminal methyl carbon. |

| NH-CH2- | ~ 45 | Aliphatic carbon attached to the amine nitrogen. |

| NH-CH2-CH2- | ~ 22 | Aliphatic carbon. |

| NH-CH2-CH2-CH3 | ~ 11 | Terminal methyl carbon. |

| Pyrazole C3 | ~ 138 | Aromatic carbon in the pyrazole ring. |

| Pyrazole C4 | ~ 110 | Aromatic carbon bearing the amino group. |

| Pyrazole C5 | ~ 128 | Aromatic carbon in the pyrazole ring. |

2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

The expected molecular ion peak in the positive ion mode would correspond to the free base [M+H]+.

-

Expected [M+H]+: 204.17 (for C9H19N3)

The fragmentation pattern in Electron Impact (EI) ionization would likely involve cleavage of the N-N bond of the pyrazole ring and loss of the propyl side chains.[12][13]

Caption: A simplified potential fragmentation pathway for N,1-dipropyl-1H-pyrazol-4-amine in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum will show characteristic absorptions for the ammonium group and the aromatic pyrazole ring.

Table 4: Key Predicted IR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Vibration |

| 3200-2800 (broad) | R-NH2+-R' | N-H stretch |

| 2960-2850 | C-H (aliphatic) | C-H stretch |

| ~1600 | R-NH2+-R' | N-H bend |

| ~1550 | C=N, C=C | Aromatic ring stretch |

The broad band in the 3200-2800 cm-1 region is a hallmark of an amine salt.[14][15]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values calculated from the molecular formula (C9H18ClN3).

Table 5: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon (C) | 53.07% |

| Hydrogen (H) | 8.91% |

| Chlorine (Cl) | 17.40% |

| Nitrogen (N) | 20.63% |

Experimental values within ±0.4% of the theoretical values would confirm the elemental composition.

Conclusion

The structural elucidation of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride requires a multi-faceted analytical approach. Through the combined application of NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis, a comprehensive and unambiguous confirmation of its chemical structure can be achieved. The proposed synthetic route provides a logical and experimentally viable pathway for its preparation. This guide serves as a foundational resource for researchers working with this and structurally related compounds, ensuring scientific rigor and integrity in their endeavors.

References

- The mass spectra of some pyrazole compounds. Research Solutions Pages.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Interpreting Complex NMR Spectra of Pyrazole Deriv

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online.

- Hydrochloride. Wikipedia.

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC.

- Amine Salts. Alfa Chemistry.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.

- Hydrogen bonding in the amine hydrohalides. II.

- Chemical Properties of Amines.

- 1-Propyl-1H-pyrazol-4-amine hydrochloride AldrichCPR. Sigma-Aldrich.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- 1390654-83-7 | 1-Propylpyrazol-4-amine HCl. ChemScene.

Sources

- 1. jocpr.com [jocpr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrochloride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. | PDF or Rental [articles.researchsolutions.com]

- 13. asianpubs.org [asianpubs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

Comprehensive Technical Guide on 4-Amino-1-propyl-N-propylpyrazole: Molecular Properties, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need to balance molecular lipophilicity with precise target engagement during lead optimization. The pyrazole-4-amine class represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1][2].

This whitepaper provides an in-depth technical analysis of 4-amino-1-propyl-N-propylpyrazole (systematically named N,1-dipropyl-1H-pyrazol-4-amine). We will deconstruct its physicochemical properties, explore its mechanistic utility in pharmacophore design, and outline a self-validating synthetic workflow for its preparation.

Molecular Identity and Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is mandatory. The dual-propyl substitution on this pyrazole core significantly alters its spatial geometry and lipophilicity compared to its unsubstituted analogs.

The molecular formula for 4-amino-1-propyl-N-propylpyrazole is C9H17N3 , yielding a molecular weight of 167.25 g/mol []. The presence of the secondary amine at the C4 position provides a critical vector for hydrogen bonding and further derivatization.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | Structural Significance |

| IUPAC Name | N,1-dipropyl-1H-pyrazol-4-amine | Defines exact regiochemistry of the propyl chains. |

| Molecular Formula | C9H17N3 | Core composition[]. |

| Molecular Weight | 167.25 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Exact Mass | 167.1422 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| H-Bond Donors | 1 | The secondary amine (-NH-) acts as a donor to hinge region residues[1]. |

| H-Bond Acceptors | 2 | The pyrazole nitrogens serve as acceptors. |

| Rotatable Bonds | 5 | Confers conformational flexibility to navigate narrow binding pockets. |

Mechanistic Role in Pharmacophore Design

In the context of kinase inhibitors, the 4-aminopyrazole core is frequently deployed to target the ATP-binding site[4]. The causality behind selecting the N,1-dipropyl variant lies in the hydrophobic effect.

-

The N1-Propyl Group: The propyl chain at the 1-position acts as a lipophilic vector. It is specifically designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue in kinases. This increases binding affinity through favorable Van der Waals interactions and displaces high-energy water molecules from the binding site.

-

The C4-Secondary Amine: Unlike a tertiary amine, the secondary amine retains a hydrogen atom, allowing it to act as a hydrogen bond donor. This is essential for anchoring the molecule to the hinge region of the kinase (typically interacting with the backbone carbonyl of a hinge residue)[1]. Furthermore, it serves as a nucleophilic handle for synthesizing amides or ureas, extending the molecule into the solvent-exposed domain.

Caption: Pharmacophore mapping of the dipropyl-pyrazole scaffold in target binding.

Synthetic Methodologies and Experimental Workflows

To ensure high yield and purity, the synthesis of N,1-dipropyl-1H-pyrazol-4-amine must be executed with strict regiocontrol. The most reliable pathway involves a three-step sequence starting from commercially available 4-nitro-1H-pyrazole[2][5].

Step-by-Step Experimental Protocol

Step 1: N-Alkylation (Synthesis of 4-nitro-1-propyl-1H-pyrazole)

-

Procedure: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and 1-iodopropane (1.2 eq). Stir at 70°C for 12 hours[2].

-

Causality: K₂CO₃ deprotonates the pyrazole, forming a nucleophilic pyrazolide anion. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the pyrazolide highly reactive for the SN2 attack on 1-iodopropane.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product will run significantly higher (higher Rf) than the highly polar starting material.

Step 2: Nitro Reduction (Synthesis of 1-propyl-1H-pyrazol-4-amine)

-

Procedure: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂ gas, then introduce H₂ gas via a balloon. Stir at room temperature for 4 hours.

-

Causality: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid the formation of complex coordination byproducts and to ensure a clean, easily filterable reaction mixture.

-

Self-Validation: Filter through Celite to remove Pd/C. Run LC-MS; you must observe the disappearance of the nitro mass and the appearance of the primary amine [M+H]⁺ = 126.1[5].

Step 3: Reductive Amination (Synthesis of Final Product)

-

Procedure: Dissolve 1-propyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add propionaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid. Stir for 1 hour. Cool to 0°C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Causality: Why STAB and not NaBH₄? NaBH₄ is overly reactive and will reduce the propionaldehyde directly to propanol before the imine can form. STAB is sterically hindered and electron-deficient, making it highly selective for reducing the transient iminium ion over the starting aldehyde. The acetic acid accelerates imine formation by protonating the carbonyl oxygen.

-

Self-Validation: Before adding STAB, take a 10 µL aliquot, quench in MeOH, and run LC-MS. You must observe the intermediate imine mass ([M+H]⁺ = 166.1). If the primary amine persists, add 0.1 eq more aldehyde. Post-reduction, the final product will show [M+H]⁺ = 168.1.

Caption: Step-by-step synthetic workflow for N,1-dipropyl-1H-pyrazol-4-amine.

Conclusion

The 4-amino-1-propyl-N-propylpyrazole (C9H17N3, MW: 167.25 g/mol ) scaffold is a highly strategic building block for drug development. By understanding the causality behind its structural components—specifically the lipophilic driving force of the N1-propyl group and the anchoring capability of the C4-amine—researchers can effectively leverage this molecule to optimize target binding affinities. The self-validating synthetic protocols outlined above ensure that this compound can be generated with the high fidelity required for rigorous pharmaceutical research.

References

- Pyrazoles - Building Block / BOC Sciences. bocsci.com.

- 1006483-43-7 | 1-Propyl-1H-pyrazol-4-amine - ChemScene. chemscene.com.

- WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents. google.com.

- 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine - Benchchem. benchchem.com.

- WO2019016066A1 - SUBSTITUTED 3-HETEROARYLOXY-1H-PYRAZOLE AND THEIR SALTS AND THEIR USE AS HERBICIDAL ACTIVE SUBSTANCES - Google Patents. google.com.

Sources

- 1. 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine [benchchem.com]

- 2. WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents [patents.google.com]

- 4. WO2019016066A1 - SUBSTITUTED 3-HETEROARYLOXY-1H-PYRAZOLE AND THEIR SALTS AND THEIR USE AS HERBICIDAL ACTIVE SUBSTANCES - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

Structure-Activity Relationship (SAR) and Pharmacokinetic Profiling of N-Alkyl Pyrazole-4-amines

Executive Summary

The pyrazole-4-amine motif is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors targeting CDK2, JAK, and AKT pathways[1][2][3]. While the core provides essential hydrogen bond donor/acceptor interactions with the kinase hinge region, substitutions at the N1 position dictate the molecule's trajectory into the hydrophobic sub-pockets of the ATP-binding site.

This technical whitepaper provides an in-depth comparative analysis of two critical building blocks: N,1-dipropyl-1H-pyrazol-4-amine (straight-chain isomer) and 1-isopropyl-N-propyl-1H-pyrazol-4-amine (branched isomer). By examining the causality behind their physicochemical properties, steric profiles, and metabolic liabilities, this guide equips medicinal chemists with the rationale needed to select the optimal isomer for lead optimization.

Structural & Physicochemical Profiling

The subtle transition from a straight n-propyl chain to a branched isopropyl group at the N1 position fundamentally alters the molecule's spatial footprint. While both compounds share the same molecular weight, the branching reduces the hydrophobic surface area, leading to slight shifts in lipophilicity and profound changes in rotational degrees of freedom.

Table 1: Comparative Physicochemical Data

| Property | N,1-dipropyl-1H-pyrazol-4-amine | 1-isopropyl-N-propyl-1H-pyrazol-4-amine |

| Formula | C9H17N3 | C9H17N3 |

| Molecular Weight | 167.25 g/mol | 167.25 g/mol |

| N1-Alkyl Topology | Straight (n-propyl) | Branched (isopropyl) |

| Calculated LogP (cLogP) | ~1.85 | ~1.72 |

| Rotatable Bonds | 5 | 4 |

| Steric Volume at N1 | Flexible, linear projection | Rigid, spherical shielding |

| Primary CYP Liability | Terminal methyl oxidation ( | |

| Commercial Availability | HCl Salt (CAS: 1856039-93-4)[4] | HCl Salt (CAS: 1856055-73-6)[5] |

Mechanistic Implications: Target Binding & Steric Hindrance

The choice between an n-propyl and an isopropyl group is rarely arbitrary. In the context of kinase inhibition, the N1-substituent typically projects into the solvent-exposed region or a specific hydrophobic pocket (such as the ribose-binding pocket)[1].

-

N,1-dipropyl Isomer: The linear n-propyl group possesses high conformational flexibility. It can adopt extended anti-conformations to probe deep, narrow hydrophobic channels. However, this flexibility incurs an entropic penalty upon binding.

-

1-isopropyl-N-propyl Isomer: The branched isopropyl group restricts rotation around the N1-C

bond. This steric bulk locks the pyrazole core into a more defined conformation, pre-organizing the molecule for binding. If the target kinase possesses a wide, shallow hydrophobic pocket, the isopropyl group can maximize Van der Waals contacts while minimizing the entropic cost of binding.

Impact of N1-propyl vs isopropyl substitution on binding mechanics and CYP450 metabolism.

Metabolic Stability & Pharmacokinetics

A critical driver for substituting an n-propyl group with an isopropyl group is the mitigation of Cytochrome P450 (CYP450) mediated metabolism[6].

-

The n-Propyl Liability: Straight-chain alkyl groups are highly susceptible to

(terminal) and -

The Isopropyl Shield: The isopropyl group lacks a linear terminal methyl accessible for rapid

-oxidation. Instead, metabolism is forced toward the sterically hindered

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (

Step-by-Step Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

. -

Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM, <0.1% DMSO).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Sampling: At

minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -

Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Self-Validation Mechanism: The assay strictly requires the parallel running of Verapamil (high-clearance control) and Warfarin (low-clearance control). If the calculated

of Verapamil falls below 40 µL/min/mg, or if Warfarin shows >10% depletion, the microsome batch is deemed metabolically compromised, and the assay data is automatically invalidated.

Synthetic Methodologies

Synthesizing N-alkyl pyrazole-4-amines requires strict control over regioselectivity. Direct alkylation of 1H-pyrazol-4-amine is highly unselective, as both the pyrazole nitrogens and the primary amine can act as nucleophiles. Therefore, a stepwise approach utilizing a nitro-protecting strategy is mandatory.

Protocol 2: Stepwise Synthesis of N-Alkyl Pyrazole Isomers

Objective: Synthesize the target isomers without over-alkylation or regiochemical scrambling.

Step 1: N1-Alkylation of 4-Nitro-1H-pyrazole

-

Procedure: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Add K

CO -

Causality: The nitro group withdraws electron density, rendering the pyrazole acidic enough for deprotonation by K

CO

Step 2: Reduction of the Nitro Group

-

Procedure: Dissolve the isolated N1-alkyl-4-nitro-1H-pyrazole in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield the primary amine (1-propyl-1H-pyrazol-4-amine or 1-isopropyl-1H-pyrazol-4-amine).

-

Causality: Catalytic hydrogenation provides quantitative conversion without introducing harsh metal salts (like Fe/HCl) that complicate the purification of polar amines.

Step 3: Reductive Amination (N-Propylation of the 4-Amine)

-

Procedure: Dissolve the primary amine (1.0 eq) in 1,2-dichloroethane. Add propionaldehyde (1.0 eq) and acetic acid (0.1 eq). Stir for 30 minutes to form the imine. Add sodium triacetoxyborohydride (NaBH(OAc)

, 1.5 eq) and stir for 12 hours. Quench with saturated NaHCO -

Causality: Direct alkylation with 1-bromopropane would result in a mixture of mono- and di-alkylated amines. Reductive amination strictly limits the reaction to mono-alkylation due to the controlled stoichiometry and the steric bulk of the resulting secondary amine.

Self-Validation Mechanism: The regioselectivity of the N1-alkylation (Step 1) is validated via 2D-NMR (NOESY). A spatial correlation (cross-peak) between the N1-alkyl protons and the pyrazole C5-proton confirms the correct isomer. If this NOE signal is absent, the batch is flagged for regiochemical scrambling and discarded.

Experimental Validation: In Vitro Kinase Assay

To assess how the steric differences between the n-propyl and isopropyl groups impact target engagement, an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is employed.

Protocol 3: TR-FRET Kinase Binding Assay

-

Preparation: Prepare a 384-well low-volume plate. Dilute the target kinase (e.g., CDK2/Cyclin E) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). -

Compound Addition: Dispense the pyrazole isomers in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to minimize solvent effects.

-

Tracer Addition: Add a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

-

Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Self-Validation Mechanism: The robustness of the assay is validated by calculating the Z'-factor for every single 384-well plate using the formula:

. A Z'-factorindicates unacceptable signal-to-noise ratio, triggering an automatic invalidation of the plate and mandating a recalibration of the tracer/enzyme concentrations.

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. NIH PubMed Central (PMC). Available at:[Link]

-

A Randomized Two-Arm Phase II Study of Trametinib Alone and with GSK2141795 (N-alkyl pyrazole inhibitor). ClinicalTrials.gov. Available at:[Link]

- Bridged Heterocyclyl-Substituted Pyrimidine Compound, Preparation Method Therefor, and Pharmaceutical Use Thereof.Google Patents (EP 4 011 865 A1).

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2648941-52-8|1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 6. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]

Navigating the Synthesis and Application of N-Propylated Pyrazol-4-amine Building Blocks in Drug Discovery

A Senior Application Scientist's Guide to Sourcing, Synthesis, and Strategic Deployment

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

Sourcing and Procurement of 1-Propyl-1H-pyrazol-4-amine and its Salts

For researchers and drug development professionals, securing a reliable supply of key building blocks is paramount. While N,1-dipropyl-1H-pyrazol-4-amine appears to be a custom synthesis candidate, its close analogue, 1-propyl-1H-pyrazol-4-amine, and its hydrochloride or dihydrochloride salts are available from several reputable suppliers. The hydrochloride salt often offers improved stability and handling properties. Below is a summary of representative suppliers and their pricing.

| Supplier | Product Name | CAS Number | Quantity | Price (USD) |

| Sigma-Aldrich | 1-Propyl-1H-pyrazol-4-amine hydrochloride | 1006483-43-7 | 1 g | Inquiry |

| ChemScene | 1-Propyl-1H-pyrazol-4-amine | 1006483-43-7 | 250 mg | $146.90 |

| CymitQuimica | (1-propyl-4-pyrazolyl)methanamine | 1006333-36-3 | 1 g | €191.00 |

| Ivy Fine Chemicals | 1-propyl-1H-pyrazol-4-amine dihydrochloride | 1006483-43-7 | 250 mg | $146.90 |

| Dana Bioscience | 1-Propyl-1H-pyrazol-4-amine | 1006483-43-7 | 10 g | $741.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthetic Strategy: A Practical Two-Step Approach to 1-Alkyl-4-aminopyrazoles

For instances where a custom-synthesized N,1-dialkylated pyrazol-4-amine is required, or for the synthesis of analogues, a robust and scalable synthetic route is essential. A common and effective strategy involves the N-alkylation of a commercially available 4-nitropyrazole followed by the reduction of the nitro group to the desired amine.[7] This approach offers high yields and regioselectivity.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazol-4-amine

This protocol is adapted from established methods for the synthesis of N-alkyl-4-aminopyrazoles.[7]

Step 1: N-propylation of 4-Nitropyrazole

-

Reagents and Materials:

-

4-Nitropyrazole

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

-

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.2 eq) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 1-propyl-4-nitropyrazole by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified product.

-

Step 2: Reduction of 1-Propyl-4-nitropyrazole to 1-Propyl-1H-pyrazol-4-amine

-

Reagents and Materials:

-

1-Propyl-4-nitropyrazole

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite® for filtration

-

-

Procedure:

-

Dissolve the 1-propyl-4-nitropyrazole (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% palladium on carbon (0.1 eq) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 1-propyl-1H-pyrazol-4-amine. The product can be further purified by recrystallization or chromatography if necessary.

-

The Role of N-Alkylated Pyrazol-4-amines in Drug Discovery

The N-alkylated pyrazol-4-amine scaffold is a valuable building block in medicinal chemistry due to its ability to be readily functionalized at the 4-amino position. This allows for the exploration of a wide chemical space and the optimization of pharmacological properties.

Case Study: Pyrazolopyrimidines as CDK2 Inhibitors

Recent research has highlighted the potential of pyrazole derivatives in the development of anticancer agents. For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8][9] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. The synthesis of these inhibitors often involves the coupling of a substituted pyrazol-4-amine with a functionalized pyrimidine core.

Caption: Synthetic workflow for a pyrazolopyrimidine CDK2 inhibitor scaffold.

Conclusion

The N-propylated pyrazol-4-amine building block, while sometimes requiring synthesis due to the limited commercial availability of specific derivatives, is a highly valuable tool for medicinal chemists. Its straightforward synthesis and versatile reactivity make it a key component in the development of novel therapeutics targeting a wide range of diseases. The insights and protocols provided in this guide aim to empower researchers to effectively source, synthesize, and utilize this important chemical scaffold in their drug discovery endeavors.

References

-

A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. (2021). International Journal of Research and Review. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). PubMed. [Link]

-

A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. (2021). ResearchGate. [Link]

-

Synthesis And Pharmacological Activity Of Substituted Pyrazoles. SciSpace. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

1-propyl-1H-pyrazol-4-amine dihydrochloride. Ivy Fine Chemicals. [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). PMC. [Link]

-

1-Propyl-1H-pyrazol-4-amine 10g. Dana Bioscience. [Link]

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

-

1-PROPYL-1H-PYRAZOLE Price. Chemsrc. [Link]

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (2019). Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

-

4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2013). Taylor & Francis Online. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. orientjchem.org [orientjchem.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies [ijrrjournal.com]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Aqueous Solubility Profiling of N,1-Dipropyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary

The compound N,1-dipropyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856039-93-4) is a highly specialized pyrazole-derived building block frequently utilized in the synthesis of novel pharmacophores. In early-stage drug development, understanding the aqueous solubility of such intermediates is critical. Solubility dictates not only the compound's bioavailability and systemic exposure but also the parameters for downstream formulation, purification, and in vitro assay design.

This technical whitepaper provides an in-depth analysis of the solubility characteristics of N,1-dipropyl-1H-pyrazol-4-amine HCl in water. By synthesizing foundational physicochemical principles with standardized experimental methodologies, this guide equips researchers with a self-validating framework for solubility determination and data interpretation.

Physicochemical Foundations & Causality

Structural Analysis and Hydration Thermodynamics

The free base form of N,1-dipropyl-1H-pyrazol-4-amine contains a pyrazole core substituted with two hydrophobic propyl chains and a primary amine group. The lipophilic nature of the propyl chains significantly drives up the partition coefficient (LogP), restricting the intrinsic aqueous solubility (

To circumvent this, the compound is synthesized as a hydrochloride (HCl) salt . The transition from a free base to an HCl salt fundamentally alters the thermodynamics of dissolution [1]. Protonation of the amine group transforms the molecule into a cationic species. When introduced to water, the highly favorable ion-dipole interactions between the aqueous solvent and the protonated amine/chloride counterions easily overcome the crystal lattice energy of the solid salt.

The Risk of Salt Disproportionation and the Common-Ion Effect

While salt formation drastically increases apparent solubility (

Furthermore, when assessing solubility in biorelevant media (such as Simulated Gastric Fluid), the common-ion effect must be anticipated. High concentrations of endogenous chloride ions (

Thermodynamic pathways of API-HCl dissolution and pH-dependent disproportionation.

Quantitative Solubility Profile

Due to the highly specific nature of this building block, empirical high-throughput data is often proprietary. However, based on the physicochemical behavior of structurally analogous pyrazole-amine hydrochlorides, we can establish a highly accurate predictive baseline. The table below summarizes the expected solubility parameters required for experimental design.

Table 1: Representative Physicochemical and Solubility Data for N,1-dipropyl-1H-pyrazol-4-amine HCl

| Parameter | Value / Range | Causality / Implication |

| Molecular Weight (Salt) | 203.71 g/mol | Low MW facilitates rapid dissolution kinetics. |

| Intrinsic Solubility ( | < 0.1 mg/mL (Est.) | Poor solubility of the un-ionized free base due to propyl chains. |

| Apparent Solubility in Water | > 50 mg/mL | High solubility driven by HCl salt ionization and hydration. |

| Solubility in SGF (pH 1.2) | 30 - 40 mg/mL | Slight reduction compared to pure water due to the common-ion effect ( |

| Solubility in PBS (pH 7.4) | < 1.0 mg/mL | High risk of disproportionation; pH exceeds |

Note: Values are representative baselines intended to guide analytical calibration.

Experimental Methodology: Self-Validating Protocol

To obtain regulatory-compliant, thermodynamic equilibrium solubility data for N,1-dipropyl-1H-pyrazol-4-amine HCl, the Saturation Shake-Flask Method is the gold standard, as outlined by OECD Test Guideline 105[2] and USP Chapter <1236> [3]. Unlike kinetic solubility methods (which rely on DMSO stock dilution and are prone to supersaturation artifacts), the shake-flask method guarantees true thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol

-

Preparation of the Saturated System:

-

Weigh an excess amount of N,1-dipropyl-1H-pyrazol-4-amine HCl (e.g., 100 mg) into a glass vial.

-

Add 1.0 mL of the target aqueous solvent (e.g., HPLC-grade water, PBS, or biorelevant media).

-

Expert Insight: Ensure a visible solid pellet remains. If the compound dissolves completely, the solution is not saturated, and more solid must be added.

-

-

Equilibration:

-

Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevant testing).

-

Agitate at 150-200 RPM for 24 to 72 hours.

-

Expert Insight: Amine hydrochlorides typically reach equilibrium within 24 hours, but a 48-hour check is required to confirm that

has plateaued and no phase transformation (e.g., hydrate formation) has occurred [3].

-

-

Phase Separation:

-

Remove the vial and centrifuge at 10,000 x g for 15 minutes at the test temperature to separate the undissolved solid from the saturated supernatant.

-

Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for non-specific binding).

-

-

Quantification:

-

Dilute the supernatant immediately with the mobile phase to prevent precipitation upon temperature changes.

-

Quantify the concentration using HPLC-UV against a validated calibration curve of the API.

-

Experimental workflow for equilibrium solubility determination via the Shake-Flask method.

Implications for Formulation and Drug Development

Understanding the solubility profile of N,1-dipropyl-1H-pyrazol-4-amine HCl directly informs downstream processing:

-

Hygroscopicity: Highly soluble HCl salts often exhibit hygroscopic behavior. Storage conditions must be strictly controlled (e.g., desiccated environments) to prevent moisture sorption, which can alter the effective molecular weight and degrade the API.

-

Excipient Selection: If formulated for oral delivery, the risk of precipitation in the neutral pH of the intestines (where the free base dominates) necessitates the use of precipitation inhibitors, such as HPMC or PVP, to maintain supersaturation during absorption.

-

Analytical Diluents: When preparing stock solutions for in vitro assays, researchers should avoid diluting the aqueous salt solution into high-pH buffers without proper co-solvents (like DMSO or PEG400), as this will cause immediate micro-precipitation and skew assay results.

References

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. PubMed. Available at:[Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

-

United States Pharmacopeia (USP). USP <1236> Solubility Measurements. Biorelevant. Available at:[Link]

Safety data sheet (SDS) for N,1-dipropyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Safety, Handling, and Application of N,1-dipropyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive safety and handling profile for N,1-dipropyl-1H-pyrazol-4-amine , a specialized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and local anesthetics.[1][2] In the absence of a globally harmonized Safety Data Sheet (SDS) for this specific structural analog, this document employs Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis, deriving data from the closely related 1-propyl-1H-pyrazol-4-amine and 1-ethyl-N-propyl-1H-pyrazol-4-amine.[1][2] This guide is intended for medicinal chemists and process engineers requiring high-fidelity protocols for synthesis, purification, and emergency response.[2]

Part 1: Chemical Identity & Significance[1][2][3][4]

N,1-dipropyl-1H-pyrazol-4-amine represents a lipophilic modification of the core aminopyrazole scaffold.[1][2] The addition of propyl chains at both the N1-position of the ring and the exocyclic amine enhances cell permeability (LogP modulation) while retaining the hydrogen-bond donor/acceptor motif critical for ATP-binding pocket interactions in drug discovery.[1][2]

Table 1: Physicochemical Identification

| Property | Value (Predicted/Derived) | Context |

| Systematic Name | N,1-dipropyl-1H-pyrazol-4-amine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₇N₃ | |

| Molecular Weight | 167.25 g/mol | |

| CAS Number | Not Listed (Research Intermediate) | Closest Analog: 1-propyl-1H-pyrazol-4-amine (CAS: 1006483-43-7) |

| Physical State | Viscous Oil or Low-Melting Solid | Depending on purity/salt form |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High lipophilicity due to propyl chains |

| pKa (Conjugate Acid) | ~4.5 - 5.5 (Pyridine-like N) | Less basic than aliphatic amines due to aromatic conjugation |

Part 2: Hazard Identification & Toxicology (GHS)[2]

Scientist's Note: As a secondary amine attached to an electron-rich aromatic ring, this compound exhibits significantly higher skin permeability than its unsubstituted parent.[2] The following classification is derived from the 1-alkyl-1H-pyrazol-4-amine class.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Toxicology

-

Skin/Eye Interaction: The propyl chains increase lipophilicity, facilitating rapid dermal absorption.[2] Upon contact, the amine functionality can disrupt the lipid bilayer of the stratum corneum, leading to irritation and potential sensitization.

-

Metabolic Activation: Pyrazoles can undergo metabolic oxidation (via CYP450) to form reactive intermediates.[2] Inhalation of dusts or mists should be strictly avoided to prevent pulmonary sensitization.[2]

Part 3: Safe Handling & Storage Protocols

Core Directive: The primary instability factor for N,1-dipropyl-1H-pyrazol-4-amine is oxidative degradation of the secondary amine, leading to the formation of N-oxides or azo-dimers, which appear as dark impurities.[1][2]

Storage Architecture

-

Atmosphere: Anhydrous Argon or Nitrogen blanket is mandatory .[2]

-

Container: Amber glass with Teflon-lined caps to prevent photochemical decomposition.[2]

PPE Selection (Permeation Logic)

Standard latex gloves are insufficient due to the compound's lipophilic alkyl chains.[2]

-

Splash Contact: Nitrile Rubber (0.11 mm) — Change immediately upon contamination.[2]

-

Immersion/Synthesis: Laminate film (Silver Shield) or Butyl Rubber (>0.3 mm).[2]

Part 4: Synthesis & Purification Context

For researchers synthesizing this compound, the most robust route involves the reductive amination of 1-propyl-1H-pyrazol-4-amine or the alkylation of the protected amine.[1][2] Below is the workflow for the Reductive Amination route, which offers the highest regioselectivity.

Experimental Workflow: Reductive Amination

-

Reactants: 1-propyl-1H-pyrazol-4-amine (1.0 eq), Propionaldehyde (1.1 eq).[1][2]

-

Solvent: Dichloroethane (DCE) or Methanol (MeOH).[2]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) for mildness.[2]

-

Quench: Saturated NaHCO₃ (controls pH to prevent emulsification).

Visualization: Synthesis Pathway

Caption: One-pot reductive amination pathway utilizing mild hydride donors to ensure mono-alkylation selectivity.

Part 5: Emergency Response & Environmental Fate

Spill Containment Strategy

-

Evacuate: Remove ignition sources (flash point predicted >100°C, but caution is required).[2]

-

Neutralize: Do not use water immediately. Adsorb with Vermiculite or Sand .[2][9]

-

Decontamination: Wash the surface with a dilute acetic acid solution (5%) followed by soap water to solubilize the amine residues.[2]

Ecological Impact[1][2][8][12]

-

Aquatic Toxicity: Pyrazoles are generally persistent.[2] The dipropyl modification increases the BCF (Bioconcentration Factor).[2] Do not allow entry into drains.[2][10]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control).

Part 6: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased material, use this multi-modal verification logic.

Table 2: Quality Control Specifications

| Method | Expected Signal | Diagnostic Value |

| ¹H-NMR (DMSO-d₆) | Triplet at ~0.9 ppm (6H, methyls); Multiplets at 1.5-1.8 ppm (4H); Aromatic singlets at ~7.2 & 7.6 ppm.[1][2] | Confirms propyl chain integration and pyrazole core integrity. |

| LC-MS (ESI+) | [M+H]⁺ = 168.2 | Verifies molecular weight and absence of bis-alkylated byproduct ([M+H]⁺ ~210).[1][2] |

| TLC (5% MeOH/DCM) | Single spot, R_f ~0.4 (stains with Ninhydrin or Iodine).[2] | Quick purity check; Ninhydrin active due to secondary amine.[2] |

Visualization: QC Logic Flow

Caption: Decision matrix for validating chemical identity before biological application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-substituted-4-aminopyrazoles.[1][2] Retrieved from [Link][2]

Sources

- 1. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Pharmacophore Properties of N-Alkyl-4-Aminopyrazole Derivatives: A Structural and Mechanistic Guide for Kinase Inhibition

Executive Summary

In modern medicinal chemistry, the pyrazole heterocyclic ring represents a privileged building block. Because the N–N bond is rarely synthesized by living organisms, pyrazole derivatives offer unique, bio-orthogonal geometries that are highly resistant to premature metabolic degradation[1]. Among these, N-alkyl-4-aminopyrazole derivatives have emerged as critical scaffolds, particularly in the design of selective kinase inhibitors (e.g., Janus kinases [JAK], Cyclin-dependent kinases [CDK], and Aurora kinases)[2].

As application scientists, we do not merely synthesize molecules; we engineer molecular trajectories. The addition of an N1-alkyl group to the 4-aminopyrazole core is not a random synthetic decoration. It serves a dual causal purpose: it breaks the tautomeric degeneracy of the pyrazole ring (locking it into a single, predictable bioactive conformation), and it acts as a precise hydrophobic vector to occupy specific exclusion volumes (Xvols) within the kinase binding pocket[3]. This whitepaper deconstructs the pharmacophore properties, mechanistic causality, and self-validating synthetic workflows required to leverage this chemotype in drug discovery.

Structural Anatomy & Pharmacophore Mapping

The efficacy of N-alkyl-4-aminopyrazole derivatives stems from their highly complementary fit within the ATP-binding cleft (hinge region) of target kinases. Based on extensive Molecular Dynamics (MD) simulations and Structure-Based (SB) pharmacophore modeling[3][4], the core features can be mapped as follows:

-

Hydrogen Bond Acceptor (HBA) & Donor (HBD) Core: The endocyclic =N and -NH (or adjacent exocyclic amino groups) of the pyrazole ring act as a bidentate hydrogen-bonding system. In JAK2, for instance, these moieties form critical H-bonds with the backbone residues Glu930 (E930) and Leu932 (L932) [5].

-

C4-Amino Vector: The amino group at the 4-position projects outward toward the solvent-exposed region or secondary specificity pockets. This allows for the attachment of functional groups (e.g., acyl chains, substituted phenyls) without disrupting the primary hinge-binding anchors.

-

N1-Alkyl Hydrophobic Center (HC): Alkylation at the N1 position directs the molecule into the hydrophobic sub-pocket of the kinase. This interaction is governed by Van der Waals forces and is critical for increasing residence time and improving selectivity against off-target kinases[3].

Fig 1: Pharmacophore interaction map of N-alkyl-4-aminopyrazole within the JAK2 hinge region.

Mechanistic Causality in Kinase Inhibition

To understand the true value of this scaffold, we must examine the causality behind its target affinity. Why do specific substitutions yield exponential increases in potency?

In the context of Janus Kinases (JAK1/2/3), the pyrrolo[2,3-d]pyrimidine scaffold of drugs like Tofacitinib forms a high-occupancy hydrogen bond network (>97% occurrence in MD simulations)[5]. The 4-aminopyrazole core acts as a bioisostere to this system. When researchers introduce halogen atoms (e.g., chlorine) to the phenyl rings attached to the 4-amino group, the resulting derivatives exhibit profound increases in potency. A chlorinated aminopyrazole analog demonstrated an

The causality here is driven by the sigma-hole effect of the halogen, which forms orthogonal multipolar interactions with the kinase backbone, while the N1-alkyl group prevents the pyrazole from rotating out of the optimal dihedral angle required for E930/L932 binding.

Quantitative Pharmacophore Data

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how specific pharmacophore features dictate target affinity.

| Compound Class / Derivative | Target Kinase | Key Pharmacophore Interaction | Ref | |

| Tofacitinib (Reference) | JAK2 / JAK3 | Hinge H-bonds (E930/L932) | 77.4 / 55.0 | [5] |

| Chloro-substituted 4-aminopyrazole | JAK2 | HBD at E930, Halogen bonding | 2.2 | [4] |

| Chloro-substituted 4-aminopyrazole | JAK3 | HBD at E903, HBA at L905 | 3.5 | [4] |

| Pyrazolone-derived TK4b | JAK3 | Hydrophobic contact via N-alkyl | 18.42 | [5] |

| Pyrazolone-derived 3h | JAK3 | Extended aromatic interactions | 18.90 | [5] |

Experimental Workflows: Synthesis & Validation Protocols

Historically, the synthesis of 4-aminopyrazoles relied on the nitration of pyrazoles followed by reduction. However, this required highly explosive perchlorate salts or hazardous acid waste[6][7]. As senior scientists, we mandate self-validating, scalable, and safe methodologies.

The optimal route utilizes the reduction of azo compounds or the condensation of enaminonitriles (Thorpe-Ziegler cyclization) followed by regioselective N-alkylation[7][8].

Step-by-Step Protocol: Regioselective Synthesis of N-Alkyl-4-Aminopyrazoles

Rationale: This protocol ensures that the N1-alkylation occurs predictably, avoiding mixtures of N1/N2 regioisomers which confound biological assays.

-

Hydrazone Formation (Azo Coupling):

-

Procedure: Dissolve the appropriate aromatic amine hydrochloride (10 mmol) in cold water and diazotize using sodium nitrite (

, 10 mmol) at 0–5 °C. Add this diazonium salt dropwise to a solution of acetylacetone (or an active methylene compound) in ethanol containing sodium acetate buffer. -

Causality: The sodium acetate buffers the reaction, preventing the premature decomposition of the diazonium salt and driving the precipitation of the intermediate hydrazone[7][8].

-

-

Pyrazole Cyclization:

-

Procedure: Reflux the isolated hydrazone (3.2 mmol) in glacial acetic acid with hydrazine hydrate (0.5 mL) for 4–5 hours at 50–80 °C. Extract with diethyl ether and recrystallize from ethanol.

-

Validation: Intermediate confirmation via FT-IR. Look for the disappearance of the carbonyl stretch and the appearance of sharp N-H stretching bands at ~3347 and 3163

[8].

-

-

Regioselective N1-Alkylation:

-

Procedure: Dissolve the resulting 4-aminopyrazole in anhydrous DMF. Add 1.2 equivalents of anhydrous Potassium Carbonate (

) and 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide or ethyl bromoacetate). Stir at room temperature for 3 hours[9]. -

Causality:

is chosen specifically because its

-

-

Structural Validation:

-

Procedure: Validate regioselectivity using 2D NMR (HMBC/NOESY). A strong NOE cross-peak between the N1-alkyl protons and the C5-proton confirms successful N1-alkylation over N2-alkylation.

-

Fig 2: Self-validating synthetic and screening workflow for N-alkyl-4-aminopyrazoles.

Conclusion

The N-alkyl-4-aminopyrazole scaffold is not merely a structural placeholder; it is a highly tunable pharmacophore engine. By understanding the causality of its hydrogen-bonding capabilities at the kinase hinge region and utilizing the N1-alkyl group to exploit hydrophobic exclusion volumes, researchers can design inhibitors with picomolar to low-nanomolar affinities. Strict adherence to regioselective synthetic protocols and robust 2D NMR validation ensures that the biological data generated from these compounds remains trustworthy and reproducible.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL:[Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases Source: ACS Omega URL:[Link]

- Process for the preparation of 4-aminopyrazole derivatives (WO2007034183A2)

-

Amino-Pyrazoles in Medicinal Chemistry: A Review (PMC Mirror) Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds Source: SciSpace URL:[Link]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction conditions Source: ResearchGate URL:[Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 7. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

N,1-dipropyl-1H-pyrazol-4-amine PubChem CID and chemical identifiers

[1]

Chemical Identity & Database Integration

N,1-dipropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by propyl chains at both the N1 ring position and the exocyclic 4-amino position.[1] It functions as a versatile "linker" scaffold in medicinal chemistry, offering a balance of lipophilicity (via propyl chains) and polar surface area (via the pyrazole core).[1]

Core Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | N,1-dipropyl-1H-pyrazol-4-amine | IUPAC Systematic |

| CAS Number | 1856039-93-4 | Refers to the Hydrochloride salt (HCl) |

| Molecular Formula | C | Free Base |

| Molecular Weight | 167.25 g/mol | Free Base |

| SMILES | CCCNc1cn(CCC)nc1 | Canonical String |

| InChI Key | Derivative-Specific | Search via SMILES for exact salt form |

| PubChem CID | Not Index-Stable | Use SMILES CCCNc1cn(CCC)nc1 for real-time lookup |

Structural Taxonomy

The compound belongs to the class of 1,4-disubstituted pyrazoles .[1] The regiochemistry is critical:

Physicochemical Profile & Properties

Understanding the physicochemical baseline is essential for assay development and formulation.[1]

| Property | Value (Predicted/Exp) | Implication for Research |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; good membrane permeability potential.[1] |

| pKa (Ring N) | ~2.5 | Very weakly basic; unlikely to protonate at physiological pH.[1] |

| pKa (Exocyclic N) | ~5.5 – 6.5 | Weakly basic; protonatable in acidic media (forming salts).[1] |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., kinase hinge regions).[1] |

| H-Bond Acceptors | 2 (Ring N) | Nitrogen at position 2 is a classic acceptor.[1] |

| Solubility | High in DMSO, MeOH | Free base is oil/low-melting solid; HCl salt is crystalline.[1] |

Synthetic Pathways[1][9][10]

The synthesis of N,1-dipropyl-1H-pyrazol-4-amine requires strict regiochemical control to avoid the formation of the N2-isomer or over-alkylation of the amine.[1]

Validated Synthetic Workflow

The most robust route utilizes a Reductive Amination strategy on a pre-formed aminopyrazole core to ensure mono-alkylation of the exocyclic amine.[1]

Step-by-Step Protocol

-

Regioselective Ring Alkylation:

-

Nitro Reduction:

-

Reductive Amination (Critical Step):

-

Reagents: Propionaldehyde (1.0 eq), NaBH(OAc)

(1.5 eq), DCE (Dichloroethane), AcOH (cat).[1] -

Protocol: Stir amine and aldehyde for 1 hour to form the imine intermediate.[1] Add reducing agent (STAB) at 0°C.[1]

-

Why this method? Direct alkylation with propyl bromide leads to mixtures of mono- and di-propyl amines.[1] Reductive amination stops cleanly at the secondary amine.[1]

-

Product:N,1-dipropyl-1H-pyrazol-4-amine .[1]

-

Reaction Logic Diagram

Caption: Regioselective synthesis targeting the N1-position and secondary amine formation.

Research Applications & Utility

This compound is primarily utilized as a fragment or intermediate in drug discovery.[1]

Kinase Inhibitor Design

The aminopyrazole motif is a "privileged scaffold" in kinase inhibitors (e.g., Janus Kinases, Aurora Kinases).[1]

-

Binding Mode: The pyrazole nitrogens often interact with the kinase hinge region via hydrogen bonding.[1]

-

Role of Propyl Groups: The N1-propyl group occupies the hydrophobic pocket (gatekeeper region), while the N-propyl amine extends into the solvent-exposed region or a ribose-binding pocket.[1]

GPCR Ligand Synthesis

Used in the synthesis of antagonists for receptors such as CB1 (Cannabinoid) or Dopamine D3 .[1] The dipropyl substitution pattern mimics the lipophilic tails found in endogenous ligands.[1]

Agrochemicals

Pyrazole-4-carboxamides (derived from this amine) are potent fungicides (SDHI class).[1] This specific amine serves as a precursor to novel carboxamide derivatives.[1]

Handling, Safety, and Analytics[1]

Analytical Verification

To validate the identity of synthesized batches, use the following criteria:

-

1H NMR (DMSO-d6):

-

LC-MS: Look for [M+H]

peak at 168.2 m/z .[1]

Safety Protocols (GHS)[1][7]

References

-

PubChem Database. Compound Summary for 1H-pyrazol-4-amine derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Synthesis.[1] Journal of Organic Chemistry.[1]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

Sources

- 1. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy- | C42H22Cl4F6N6O4 | CID 104133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 3. 4-propyl-1H-pyrazole | C6H10N2 | CID 12943708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Propyl-1H-pyrazol-3-amine | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Technical Analysis: N,1-Dipropyl vs. N,N-Dipropyl Aminopyrazoles

[1]

Executive Summary

In the development of bioactive heterocyclic small molecules—particularly dopamine agonists and kinase inhibitors—the precise placement of alkyl chains dictates pharmacokinetics and receptor binding efficacy.

This guide differentiates two critical regioisomers of dipropyl-substituted aminopyrazoles:

-

N,N-Dipropyl: A tertiary exocyclic amine with an unsubstituted pyrazole ring nitrogen.[1] This motif is a classic pharmacophore for D2/D3 dopamine receptor agonists (resembling the tail of pramipexole or quinpirole).

-

N,1-Dipropyl: A secondary exocyclic amine with a ring-substituted nitrogen .[1] This structure alters the hydrogen bond donor/acceptor profile and is often a distinct metabolic product or a specific kinase inhibitor scaffold.

The distinction is not merely semantic; it requires orthogonal synthetic strategies to avoid regioisomeric mixtures.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies in the topology of alkylation .

Chemical Definitions

-

N,N-Dipropyl Isomer: N,N-dipropyl-1H-pyrazol-3-amine[1]

-

Both propyl groups are attached to the exocyclic amine nitrogen.

-

The pyrazole ring retains a free NH (amphoteric).

-

-

N,1-Dipropyl Isomer: 1-propyl-N-propyl-1H-pyrazol-3-amine[1]

-

One propyl group is on the ring nitrogen (Position 1).

-

One propyl group is on the exocyclic amine nitrogen.

-

The exocyclic amine is secondary; the ring nitrogen is tertiary.

-

Physicochemical Comparison Table

| Feature | N,N-Dipropyl Isomer | N,1-Dipropyl Isomer |

| Hybridization | Exocyclic N is | Exocyclic N is |

| Basicity (pKa) | High (~9-10, Exocyclic N) | Moderate (~8-9, Exocyclic N); Ring N basicity reduced |

| H-Bond Donors | 1 (Ring NH) | 1 (Exocyclic NH) |

| H-Bond Acceptors | 2 (Ring N2, Exocyclic N) | 2 (Ring N2, Exocyclic N) |

| Lipophilicity (LogP) | High (Hydrophobic tail) | Moderate (Distributed hydrophobicity) |

| Receptor Affinity | High affinity for hydrophobic pockets (e.g., GPCRs) | Altered affinity; potential for different H-bond interactions |

Structural Visualization (Graphviz)

Figure 1: Topological difference between the two isomers. Note the distribution of propyl chains.

Part 2: Synthetic Methodologies

Achieving these specific isomers requires chemoselective and regioselective strategies. Direct alkylation of aminopyrazoles with propyl bromide is discouraged as it leads to uncontrollable mixtures of polyalkylated products (N1, N2, and exocyclic N).

Protocol A: Synthesis of N,N-Dipropyl Pyrazole Amine

Target: Selective alkylation of the exocyclic amine without touching the ring nitrogen. Method: Reductive Amination.[2][3]

Mechanism: The exocyclic amine condenses with propanal to form an imine/iminium ion, which is selectively reduced. The pyrazole ring nitrogen (pyrrole-like) is non-nucleophilic towards aldehydes under these conditions.[1]

Step-by-Step Protocol:

-

Reagents: 3-Aminopyrazole (1.0 eq), Propanal (2.5 eq), Sodium Triacetoxyborohydride (STAB, 3.0 eq), Acetic Acid (cat.), DCE (Dichloroethane).

-

Procedure:

-

Result: High yield of N,N-dipropyl-1H-pyrazol-3-amine.

Protocol B: Synthesis of N,1-Dipropyl Pyrazole Amine

Target: Sequential alkylation, first at the ring, then at the amine. Method: Base-mediated Ring Alkylation followed by Controlled Reductive Amination.[1]

Step-by-Step Protocol:

-

Step 1: Regioselective Ring Alkylation

-

Reagents: 3-Aminopyrazole, Propyl Bromide (1.0 eq), Cs2CO3 (Base), DMF.

-

Regiocontrol: Alkylation of 3-aminopyrazoles typically yields a mixture of 1-propyl-3-amino (desired) and 1-propyl-5-amino isomers.[1]

-